molecular formula C6H9N3O3 B1517696 1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1092300-57-6

1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1517696
CAS RN: 1092300-57-6
M. Wt: 171.15 g/mol
InChI Key: ROSNWRPXSJVOIW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (MTCA) is an organic compound belonging to the triazole family. It is a white crystalline solid with a molecular weight of 181.2 g/mol. MTCA is a versatile synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of organic compounds such as dyes and pigments.

Scientific Research Applications

Metal-Free Synthesis Route

A metal-free alternative for the synthesis of carboxylated 1,4-disubstituted 1,2,3-triazoles (1,4-cDTs) has been developed, showcasing a method that employs a methoxycarbonyl-substituted vinyl sulfone reacting with organic azides. This process is significant for producing a wide range of chemical entities, demonstrating the versatility of triazole derivatives in chemical synthesis (J. Das, Santu Dey, T. Pathak, 2019).

Corrosion Inhibition

Triazole derivatives have been synthesized as new inhibitors for the corrosion of mild steel in acid media, highlighting the application of these compounds in protecting metals from corrosion. The study found that triazole derivatives effectively prevent corrosion, offering a potential for applications in industrial maintenance and longevity of metal structures (Wei-hua Li, Qiao He, Chang-ling Pei, B. Hou, 2007).

Synthesis and Reactivity

Research has explored the efficient regioselective synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, utilizing the presence of an electron-donating methoxy group. This approach opens up avenues for synthesizing various triazole derivatives, essential for pharmaceutical and material science applications (Rosmara Mansueto, F. Perna, A. Salomone, S. Perrone, S. Florio, V. Capriati, 2014).

Scaffold for Peptidomimetics

The synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed, showcasing the application of these compounds as scaffolds for peptidomimetics and biologically active compounds. The study emphasizes the role of triazole-based compounds in developing new drugs and therapeutic agents (S. Ferrini, J. Chandanshive, S. Lena, M. Comes Franchini, G. Giannini, A. Tafi, M. Taddei, 2015).

Supramolecular Interactions

Research on 1,2,3-triazoles has highlighted their unique combination of facile accessibility and diverse supramolecular interactions, enabling applications in supramolecular and coordination chemistry. These interactions facilitate the development of materials and compounds for various applications, from catalysis to pharmaceuticals (B. Schulze, U. Schubert, 2014).

properties

IUPAC Name

1-(2-methoxyethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-12-3-2-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSNWRPXSJVOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1092300-57-6
Record name 1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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